molecular formula C23H18BrN3 B11205401 2-(4-Bromophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

2-(4-Bromophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11205401
M. Wt: 416.3 g/mol
InChI Key: CAKZBIZTNJCKKG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzimidazole ring fused with a pyrimido ring, along with bromophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Cyclization: The cyclization step involves the formation of the pyrimido ring by reacting the intermediate with a suitable reagent, such as a formamide or an aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
  • 2-(4-Fluorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
  • 2-(4-Methylphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Uniqueness

2-(4-Bromophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to specific molecular targets.

Properties

Molecular Formula

C23H18BrN3

Molecular Weight

416.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C23H18BrN3/c1-15-6-2-3-7-18(15)22-14-20(16-10-12-17(24)13-11-16)26-23-25-19-8-4-5-9-21(19)27(22)23/h2-14,22H,1H3,(H,25,26)

InChI Key

CAKZBIZTNJCKKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)Br

Origin of Product

United States

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